
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed by Takeda Pharmaceutical Company for the treatment of various types of cancers. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is essential for the survival and proliferation of B-cells.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The compound's structure, containing both dimethoxyphenyl and thiophenyl groups, allows for diverse chemical transformations. For example, studies have shown that similar compounds are used in the synthesis of complex organic molecules, such as erythrinanes, through Mn(III)/Cu(II)-mediated oxidative radical cyclization processes (Shiho Chikaoka et al., 2003). These methodologies can be applied to the synthesis of natural products and pharmaceuticals, highlighting the potential of such compounds in organic synthesis.
Material Science and Polymer Chemistry
The presence of thiophenyl groups in compounds like "2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide" makes them suitable for applications in material science, particularly in the synthesis of conductive polymers. For instance, research on cationic polythiophenes shows their potential as responsive DNA-binding polymers, indicating their use in biotechnology and material science (Analyn C. Carreon et al., 2014). Such compounds could be tailored for specific applications in electronic devices or as part of advanced biomaterials.
Pharmaceutical Chemistry
Although the specific biological activities of "2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide" are not directly mentioned, related compounds have shown significant potential in medicinal chemistry. For example, compounds with similar structural features have been evaluated for their antitumor activity, suggesting that the chemical moiety could be explored for its pharmacological properties (L. Yurttaş et al., 2015).
Photoinitiators in Polymerization
Compounds with dimethoxyphenyl groups have been utilized as photoinitiators in the polymerization processes, indicating potential applications in the development of polymeric materials with specific properties. For instance, thioxanthone-attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators have been developed for the preparation of PMMA hybrid networks, demonstrating the utility of such compounds in creating materials with improved thermal stability and mechanical properties (Gonul S. Batibay et al., 2020).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-22-15-6-5-13(10-16(15)23-2)11-18(21)20-19(14-7-9-24-12-14)17-4-3-8-25-17/h3-10,12,19H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWCQBOMJOTOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC(C2=CSC=C2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

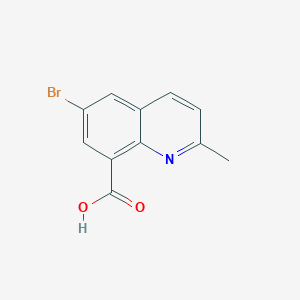
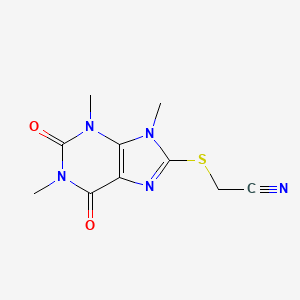
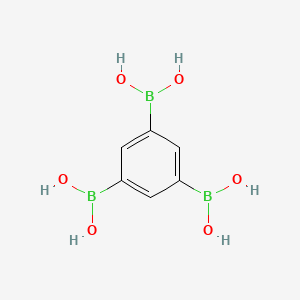
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2435343.png)

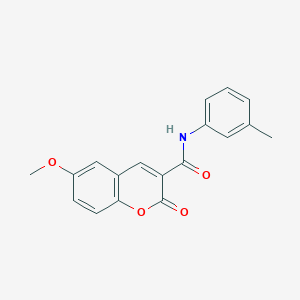
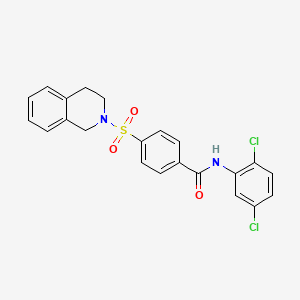
![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2435348.png)


![7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435354.png)

![1-Benzhydryl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2435357.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2435360.png)